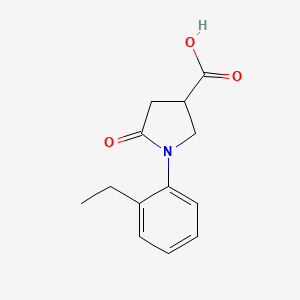

1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Descripción

1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and an ethyl-substituted phenyl group

Propiedades

IUPAC Name |

1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-9-5-3-4-6-11(9)14-8-10(13(16)17)7-12(14)15/h3-6,10H,2,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEHBRAXQVGPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388015 | |

| Record name | 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63675-17-2 | |

| Record name | 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Condensation of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid with Aniline Derivatives

A key method reported involves the condensation of 1-substituted 5-oxopyrrolidine-3-carboxylic acid with aniline derivatives under amide coupling conditions. The 2-ethylphenyl group can be introduced by using 2-ethyl aniline as the nucleophile.

- Reaction Conditions : The acid is converted into an acid chloride or activated using coupling reagents such as N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI).

- Yield : The yields range from 33% to 88%, depending on the specific substituents and reaction conditions.

- Characterization : Products are confirmed by proton and carbon NMR, high-resolution mass spectrometry, and HPLC purity analysis (>95%).

This method is well-documented in the synthesis of related pyrrolidine derivatives and provides a robust route to the target compound.

Amide Coupling Using Carbodiimide or Other Coupling Agents

Another approach involves direct amide bond formation between the carboxylic acid group of 5-oxopyrrolidine-3-carboxylic acid and the amine group of 2-ethylphenylamine.

- Coupling Agents : Commonly used agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or TCFH.

- Solvents : Reactions are typically carried out in polar aprotic solvents like dichloromethane or DMF.

- Temperature : Ambient to mild heating conditions are employed.

- Purification : Often involves crystallization or chromatographic techniques.

This method is widely used in medicinal chemistry for the preparation of amide-linked pyrrolidine derivatives.

Alternative Synthetic Routes

While the above methods are predominant, alternative routes may include:

- Nucleophilic substitution on a preformed 1-halo-5-oxopyrrolidine-3-carboxylic acid with 2-ethylphenylamine.

- Multi-component reactions involving pyrrolidine ring formation with simultaneous introduction of substituents, although these are less common for this specific compound.

Data Table Summarizing Preparation Methods

Research Findings and Characterization

- The condensation reactions proceed efficiently with good control over stereochemistry and substitution pattern.

- The use of TCFH and NMI as coupling reagents facilitates the formation of amide bonds with minimal side reactions.

- Characterization by NMR (1H, 13C) confirms the expected chemical shifts corresponding to the pyrrolidine ring and the 2-ethylphenyl substituent.

- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

- HPLC analysis ensures the final product purity exceeds 95%, suitable for further pharmacological or chemical studies.

Análisis De Reacciones Químicas

1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the potential of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as antimicrobial agents. The compound has demonstrated efficacy against multidrug-resistant Gram-positive bacteria and pathogenic fungi. For instance, derivatives of this compound were tested against strains such as Staphylococcus aureus and Klebsiella pneumoniae, showing promising results in inhibiting growth due to their unique structural properties .

Case Study: Antimicrobial Screening

- Objective : To evaluate the antimicrobial activity of this compound derivatives.

- Methodology : The broth microdilution technique was employed to assess the minimum inhibitory concentrations (MICs) against selected pathogens.

- Results : Several derivatives exhibited significant antimicrobial activity, suggesting their potential as lead compounds for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives possess cytotoxic effects against cancer cell lines, such as A549 (human lung cancer cells). The mechanism of action appears to involve the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy .

Case Study: Anticancer Activity Assessment

- Objective : To explore the cytotoxic effects of this compound on cancer cell lines.

- Methodology : Cell viability assays were conducted using various concentrations of the compound on A549 cells.

- Results : The study found a dose-dependent decrease in cell viability, indicating that this compound could be a potential therapeutic agent against lung cancer.

Mecanismo De Acción

The mechanism of action of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

- 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- 1-(2-Propylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- 1-(2-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique ethyl group in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications.

Actividad Biológica

1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies demonstrating its efficacy.

This compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 63675-17-2

- Molecular Weight : 235.26 g/mol

The compound features a pyrrolidine ring with a carboxylic acid moiety and an ethyl-substituted phenyl group, contributing to its unique chemical reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines, particularly in lung cancer models.

Case Study: A549 Cell Line

In vitro assays using the A549 human lung adenocarcinoma cell line demonstrated that treatment with this compound at a concentration of 100 µM significantly reduced cell viability. The percentage viability compared to control was measured using MTT assays:

| Compound | Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| This compound | 63.4 | <0.05 |

| Cisplatin | 30.0 | <0.001 |

The results indicate that this compound possesses significant cytotoxicity against A549 cells, comparable to that of cisplatin, a standard chemotherapeutic agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various multidrug-resistant pathogens.

Microbial Testing

The compound was tested against several strains, including:

- Staphylococcus aureus (MRSA)

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods according to CLSI guidelines.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | >128 |

| Klebsiella pneumoniae | >128 |

| Pseudomonas aeruginosa | >128 |

While the initial results indicated no significant antibacterial activity at the tested concentrations, further modifications to the compound's structure may enhance its efficacy against these pathogens.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells and pathogens. The carboxylic acid group is believed to facilitate binding to enzyme active sites, potentially leading to inhibition of crucial metabolic pathways involved in cell proliferation and survival.

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

- Structural Modifications : Altering substituents on the phenyl ring may enhance both anticancer and antimicrobial properties.

- In Vivo Studies : Animal models will provide insights into the pharmacokinetics and therapeutic potential of this compound.

- Combination Therapies : Investigating synergistic effects with existing chemotherapeutics could yield more effective treatment regimens for resistant cancers and infections.

Q & A

Q. What are the common synthetic routes for 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A representative approach involves reacting substituted anilines (e.g., 2-ethylaniline) with itaconic acid under reflux conditions in aqueous or polar aprotic solvents. For example, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid was prepared by refluxing 2,4-difluoroaniline with itaconic acid in water, followed by esterification using sulfuric acid as a catalyst . Alternative routes employ succinic anhydride in p-xylene under reflux to form 5-oxopyrrolidine derivatives via hydrazide intermediates .

Key Considerations:

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the pyrrolidine ring structure and substituent positions. For example, the 5-oxo group typically appears as a singlet at δ ~2.5 ppm in ¹H NMR .

- X-ray Crystallography: Resolves stereochemistry and confirms diastereomeric purity. Ethyl ester derivatives have been characterized using single-crystal X-ray diffraction (e.g., C23H25N3O3 structures) .

- Elemental Analysis: Validates empirical formulas (e.g., C₁₄H₁₇NO₅) and purity (>95%) .

- Mass Spectrometry: HRMS or ESI-MS confirms molecular weight (e.g., 217.20 g/mol for related analogs) .

Q. How is the biological activity of 5-oxopyrrolidine derivatives screened in preclinical studies?

Methodological Answer:

- In Vitro Assays:

- In Vivo Models: Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models, with doses adjusted for metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity in pyrrolidine derivatives?

Methodological Answer:

- Solvent Effects: Polar solvents (e.g., DMF) favor intramolecular cyclization, improving diastereomeric excess (de) up to 85% .

- Catalysts: Chiral auxiliaries or Lewis acids (e.g., BF₃·Et₂O) induce asymmetric induction. For example, boron trifluoride mediated cyclization of hydroxy acids achieved >90% de in related compounds .

- Temperature Control: Lower temperatures (0–5°C) stabilize intermediates, reducing racemization .

Data Contradiction Analysis:

Discrepancies in diastereomer ratios across studies often arise from varying solvent polarity or catalyst loadings. Standardizing reaction parameters (e.g., 0.1 mol% catalyst, 12-hour reflux) minimizes variability .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Verification: Reanalyze compounds via HPLC or LC-MS to rule out impurities (>98% purity required) .

- Assay Standardization: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) across studies .

- Mechanistic Studies: Employ molecular docking (e.g., AutoDock Vina) to validate target binding modes. For example, 5-oxopyrrolidine analogs showed variable affinity for PYCR1 due to substituent positioning .

Q. How can computational modeling guide the design of novel 5-oxopyrrolidine analogs?

Methodological Answer:

- Docking Simulations: Predict binding affinity to enzymes (e.g., PYCR1) using PubChem 3D conformers (CID 93468-89-4) .

- QSAR Models: Correlate substituent electronic properties (Hammett σ constants) with bioactivity. Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial potency in isoxazolone derivatives .

- ADMET Prediction: Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize synthesizable candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.